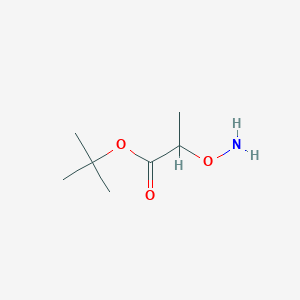

tert-butyl 2-(aminooxy)propanoate

Description

tert-Butyl 2-(aminooxy)propanoate is a specialized organic compound characterized by a tert-butyl ester group and an aminooxy (O-NH₂) moiety attached to the second carbon of the propanoate backbone. This structure confers unique reactivity, particularly in oxime ligation and bioconjugation chemistry, where the aminooxy group reacts selectively with carbonyl groups (e.g., ketones, aldehydes) .

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

tert-butyl 2-aminooxypropanoate |

InChI |

InChI=1S/C7H15NO3/c1-5(11-8)6(9)10-7(2,3)4/h5H,8H2,1-4H3 |

InChI Key |

CZJIOLXNSPBYNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)ON |

Origin of Product |

United States |

Preparation Methods

DCC/HOBt-Mediated Synthesis

The DCC-mediated method involves coupling tert-butyl 2-hydroxypropanoate with an aminooxy precursor in the presence of 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP). A representative procedure from outlines the following steps:

-

Reaction Setup : Dissolve tert-butyl 2-hydroxypropanoate (10 mmol) and O-benzylhydroxylamine (12 mmol) in anhydrous dichloromethane (DCM).

-

Activation : Add DCC (12 mmol) and HOBt (12 mmol) at 0°C, followed by DMAP (1 mmol).

-

Coupling : Stir the mixture at room temperature for 12 hours.

-

Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purification : Perform flash chromatography using ethyl acetate/hexane (1:4) to isolate the product in 52% yield.

Key Optimization Parameters :

-

Solvent Choice : DCM ensures optimal solubility of reactants.

-

Catalyst Loading : DMAP (10 mol%) accelerates acylation by deprotonating intermediates.

-

Temperature : Room temperature minimizes side reactions like epimerization.

EDC/HOBt with Ascorbic Acid

An alternative protocol from employs EDC and HOBt in methanol, incorporating ascorbic acid to suppress oxidative elimination:

-

Reaction Mix : Combine tert-butyl 2-hydroxypropanoate (10 mmol), O-phthalimidohydroxylamine (12 mmol), EDC (12 mmol), and HOBt (12 mmol) in methanol.

-

Additive : Introduce ascorbic acid (2 mmol) to stabilize the aminooxy group.

-

Reflux : Heat at 60°C for 6 hours.

-

Isolation : Concentrate, dissolve in ethyl acetate, wash with NaHCO₃, and purify via chromatography (ethyl acetate/hexane, 1:1) to achieve 87% yield.

Advantages :

-

Ascorbic acid prevents degradation of the aminooxy moiety, enhancing yield.

-

Methanol’s polarity facilitates homogeneous mixing.

Acid-Catalyzed Esterification with Isobutylene

Direct esterification using acid catalysts offers a streamlined route to tert-butyl esters, bypassing protective group strategies. A patent details a scalable one-step process:

Procedure

-

Reaction Vessel : Charge 2-(aminooxy)propanoic acid (1 mol) and silica-supported H₂SO₄ (2 mol%) into dichloromethane.

-

Gas Introduction : Bubble isobutylene gas (3 mol equivalents) into the mixture at 25°C.

-

Duration : Stir in an autoclave for 4–5 days.

-

Workup : Filter, wash with NaHCO₃, and concentrate. Recrystallize from hexane to obtain the product in 78% yield.

Critical Factors :

-

Catalyst Selection : Silica-supported H₂SO₄ minimizes corrosion and simplifies recovery.

-

Pressure : Autoclave conditions (1–2 atm) enhance isobutylene solubility.

Scalability and Industrial Relevance

This method eliminates protection-deprotection sequences, making it cost-effective for bulk production. However, prolonged reaction times (4–5 days) may limit its adoption in time-sensitive workflows.

Pyruvate Condensation Approach

The condensation of ethyl pyruvate with aminooxy derivatives, as reported in, provides a novel pathway:

Synthesis Steps

-

Intermediate Formation : React 2-aminooxypropanol (10 mmol) with ethyl pyruvate (15 mmol) in acetonitrile.

-

Catalysis : Add DBU (1,8-diazabicycloundec-7-ene, 2 mmol) and heat at 55°C for 2 hours.

-

Esterification : Treat the intermediate with tert-butanol and DCC (12 mmol) in DCM.

-

Purification : Chromatograph using chloroform/methanol (9:1) to isolate this compound in 71% yield.

Mechanistic Insight :

Ethyl pyruvate’s ketone group undergoes nucleophilic attack by the aminooxy group, forming an imine intermediate. Subsequent esterification with tert-butanol completes the synthesis.

Comparative Analysis of Synthesis Methods

The table below contrasts the four methodologies across critical parameters:

Key Observations :

-

Yield : EDC/HOBt with ascorbic acid achieves the highest yield (87%) due to stabilized intermediates.

-

Scalability : Acid-catalyzed esterification is best suited for industrial production despite longer reaction times.

-

Purity : Carbodiimide methods yield purer products (>95%) owing to efficient chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(aminooxy)propanoate undergoes several types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction will produce the corresponding amine .

Scientific Research Applications

Chemistry: tert-Butyl 2-(aminooxy)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through conjugation reactions. It can be employed to introduce functional groups that facilitate further biochemical studies.

Medicine: this compound has potential applications in drug development. Its unique reactivity allows for the design of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in the development of new products with enhanced properties .

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminooxy)propanoate involves its reactivity with various molecular targets. The aminooxy group can form stable covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones. This reactivity is exploited in bioconjugation techniques to label or modify biomolecules. The tert-butyl group provides steric protection, enhancing the stability and selectivity of the reactions .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Functional Group Reactivity

- Aminooxy Group (this compound): Reacts with carbonyls (ketones/aldehydes) to form stable oxime bonds, critical in protein labeling and drug delivery . Contrasts with azide groups (e.g., tert-butyl 2-(3-azidophenoxy)propanoate), which participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for polymer and biomolecule assembly .

- Hydroxyphenyl Group (tert-Butyl 2-(4-hydroxyphenyl)propanoate): Enables electrophilic aromatic substitution and metal-catalyzed coupling reactions. Reported yield of 92% highlights efficient synthesis via palladium catalysis .

- Aminoethyl-Ethoxy Chain (tert-Butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate): Provides water solubility and biocompatibility, making it suitable for drug delivery systems .

Q & A

Q. What are the key synthetic pathways for preparing tert-butyl 2-(aminooxy)propanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via a multi-step approach. A validated method involves:

- Mitsunobu reaction : Reacting tert-butyl 3-hydroxypropanoate with N-hydroxyphthalimide in the presence of a base (e.g., diethyl azodicarboxylate) to form tert-butyl 3-((1,3-dioxoisoindolin-2-yl)oxy)propanoate .

- Hydrolysis : Treating the intermediate with methanolic ammonia to yield 3-(aminooxy)propanoic acid hydrochloride, followed by neutralization to isolate the free aminooxy derivative .

- Esterification : Protecting the aminooxy group with tert-butyl under anhydrous conditions (e.g., using Boc anhydride and a catalyst like DMAP) .

Optimization Tips : - Control reaction pH during hydrolysis to avoid decomposition.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of the aminooxy group.

Q. How can researchers characterize this compound and confirm its purity?

Key analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and aminooxy protons (δ ~5-6 ppm) .

- LC-MS : To detect impurities (e.g., unreacted intermediates) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 204).

- TLC with UV/iodine staining : Monitor reaction progress using silica gel plates and a solvent system like hexane:ethyl acetate (3:1) .

Q. What are the primary reactivity concerns for this compound in aqueous or acidic conditions?

The aminooxy group (-ONH₂) is prone to hydrolysis under acidic conditions, forming hydroxylamine derivatives. Stability studies indicate:

- pH Sensitivity : Degradation occurs below pH 5, requiring neutral buffers (e.g., PBS pH 7.4) for biological applications .

- Thermal Stability : Store at −20°C in anhydrous solvents (e.g., THF or DCM) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with aldehydes?

Conflicting data on Schiff base formation may arise from:

- Steric Hindrance : Bulky aldehydes (e.g., 4-chlorobenzaldehyde) require longer reaction times (2–3 days) compared to smaller aldehydes .

- Catalytic Additives : Use MgSO₄ or molecular sieves to absorb water and shift equilibrium toward imine formation .

Experimental Design : - Conduct kinetic studies under varying temperatures (25–50°C) and monitor via ¹H NMR.

- Compare yields using aldehydes with differing electronic profiles (e.g., electron-withdrawing vs. donating groups).

Q. What strategies improve the efficiency of conjugating this compound to biomolecules (e.g., peptides or antibodies)?

For bioconjugation:

- Oxime Ligation : React the aminooxy group with ketones or aldehydes on target molecules at pH 4.5–6.5 .

- PEG Spacers : Introduce triethylene glycol (PEG3) linkers to enhance solubility and reduce steric hindrance .

Troubleshooting Low Yields : - Optimize molar ratios (1:1.2 for aminooxy:carbonyl).

- Use accelerants like aniline (20 mM) to enhance reaction rates .

Q. How can computational modeling aid in predicting the stability of this compound derivatives?

- DFT Calculations : Model bond dissociation energies (BDEs) for the O–N bond to predict susceptibility to hydrolysis .

- MD Simulations : Assess conformational flexibility of PEG-linked derivatives in aqueous environments .

Validation : Compare simulated degradation pathways with experimental HPLC-MS data.

Q. What are the methodological challenges in scaling up the synthesis of this compound for preclinical studies?

Key challenges include:

- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for large batches .

- Safety : Mitigate risks of exothermic reactions during Boc protection by using controlled addition of reagents .

Scale-Up Protocol : - Pilot reactions in a jacketed reactor with temperature control (±2°C).

- Implement in-line FTIR for real-time monitoring of intermediate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.